molecular formula C6H7N B3004531 Spiro[2.2]pentane-1-carbonitrile CAS No. 345892-44-6

Spiro[2.2]pentane-1-carbonitrile

Cat. No.: B3004531
CAS No.: 345892-44-6
M. Wt: 93.129
InChI Key: BNPPLVMEMALWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.2]pentane-1-carbonitrile is an organic compound with the molecular formula C6H7N. It is characterized by a unique spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom, forming a spiro center.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.2]pentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of a suitable cyclopropane derivative with a nitrile group under specific conditions. For example, a solution of this compound can be prepared by reacting a cyclopropane derivative with lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Spiro[2.2]pentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[2.2]pentane-1-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, certain derivatives act as inhibitors of LRRK2 kinase, a protein involved in Parkinson’s disease. These inhibitors bind to the kinase domain of LRRK2, blocking its activity and potentially mitigating the progression of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.2]pentane-1-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group.

Properties

IUPAC Name

spiro[2.2]pentane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-4-5-3-6(5)1-2-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPLVMEMALWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.